4-(4-Benzyloxyphenyl)benzonitrile
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to 4-(4-Benzyloxyphenyl)benzonitrile often involves complex processes. For instance, Ahipa et al. (2014) discussed the synthesis of luminescent benzonitriles with potential mesogenic properties, characterized by a bent-core structure incorporating methoxy pyridine, benzonitrile, and alkoxy benzene units. These compounds exhibit liquid crystalline behavior, indicating the nuanced synthesis strategies required for such molecules (Ahipa et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(4-Benzyloxyphenyl)benzonitrile reveals interesting characteristics. The single crystal X-ray analysis of certain derivatives indicates slightly non-planar unsymmetrical bent structures, which is crucial for understanding their liquid crystalline phase and optical properties (Ahipa et al., 2014).
Chemical Reactions and Properties
In the realm of chemical reactions, benzonitrile derivatives are notable for their diverse reactivity. For instance, the nucleophilic substitution of bromo-nitrophthalodinitrile leads to the synthesis of compounds with significant spectral properties, demonstrating the wide range of chemical behaviors exhibited by benzonitrile derivatives (Znoyko et al., 2016).
Physical Properties Analysis
The liquid crystalline behavior of benzonitrile derivatives, as reported by Ahipa et al. (2014), underscores their unique physical properties. These properties are influenced by molecular structure, as demonstrated by their phase behavior and optical characteristics, which are pertinent for applications in materials science (Ahipa et al., 2014).
Chemical Properties Analysis
The electrochemical and optical studies of benzonitrile derivatives reveal their potential as blue emitting materials and their semiconductor properties. For example, the band gap and energy levels of certain derivatives have been meticulously studied, offering insights into their electronic properties and potential applications in optoelectronic devices (Ahipa et al., 2014).
Scientific Research Applications
Electrolyte Additives for Lithium-Ion Batteries
Research demonstrates the use of benzonitrile derivatives as novel electrolyte additives in lithium-ion batteries to enhance cyclic stability and performance. For example, 4-(Trifluoromethyl)-benzonitrile has been shown to significantly improve the cyclic stability of LiNi0.5Mn1.5O4 cathodes, indicating the potential of benzonitrile compounds in high voltage battery applications (Huang et al., 2014).
Charge-Transfer Dynamics
Studies on 4-(Dimethylamino)benzonitrile (DMABN) explore the ultrafast charge-transfer dynamics and the complex electronic state transitions in photoinduced processes. This highlights the role of benzonitrile derivatives in understanding intramolecular charge transfer, which is crucial for designing advanced photonic and electronic materials (Rhinehart et al., 2012).
Liquid Crystalline Materials
New series of benzonitrile compounds exhibit luminescent properties and liquid crystalline behavior, offering potential applications in displays and optoelectronic devices. The study on 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles reveals their ability to exhibit nematic and orthorhombic columnar phases, demonstrating the versatility of benzonitrile derivatives in materials science (Ahipa et al., 2014).
Synthesis and Characterization of Aromatic Polyesters
Benzonitrile derivatives are key intermediates in the synthesis of novel aromatic polyesters with pendant cyano groups. These materials exhibit good solubility and thermal stability, suggesting their utility in high-performance polymers and coatings (Yu et al., 2009).
Photochemistry and Photophysics
The study of benzonitrile compounds extends into photochemistry, where their photophysical properties are explored for potential applications in photovoltaic cells and organic light-emitting diodes (OLEDs). Investigations into the charge-transfer properties and the electronic structure of these molecules contribute to the development of materials with tailored optical properties (Dobkowski et al., 2002).
properties
IUPAC Name |
4-(4-phenylmethoxyphenyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO/c21-14-16-6-8-18(9-7-16)19-10-12-20(13-11-19)22-15-17-4-2-1-3-5-17/h1-13H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKDFMBBVRNDIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602453 | |
Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzyloxyphenyl)benzonitrile | |
CAS RN |
117571-49-0 | |
Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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